3-Acetyl-5-fluorobenzonitrile

Lipophilicity Drug Design ADME Prediction

Fragment-based screening requires small aromatic ketones with controlled lipophilicity (LogP ~2.0) at MW <170 Da. 3-Acetyl-5-fluorobenzonitrile (LogP ~1.90) delivers this vs. non-fluorinated 3-acetylbenzonitrile (LogP ~1.16) without added carbon atoms. - Quantitative lipophilicity advantage for hydrophobic enzyme pocket targeting - Meta-fluorine enhances acetyl electrophilicity for Claisen-Schmidt chalcone condensations - 3 H-bond acceptors (vs. 2) & density ~1.21-1.31 g·cm⁻³ (vs. ~1.10-1.16) for distinct pharmacophore modeling

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 105515-21-7
Cat. No. B017734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-fluorobenzonitrile
CAS105515-21-7
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)C#N)F
InChIInChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3
InChIKeyNVTOIWPMCLKTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-fluorobenzonitrile (CAS 105515-21-7) – Core Physicochemical and Structural Profile for Procurement Specification


3-Acetyl-5-fluorobenzonitrile (CAS 105515-21-7) is a fluorinated aromatic building block with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g·mol⁻¹ . The compound is characterized by a 1,3,5-trisubstituted benzene core bearing a nitrile (–CN) group, a fluorine atom, and an acetyl (–COCH₃) group, which together confer a predicted LogP of approximately 1.90, a topological polar surface area (PSA) of 40.86 Ų, and a predicted density of 1.21–1.31 g·cm⁻³ . These properties position it as a moderately lipophilic, low-molecular-weight intermediate with three hydrogen-bond acceptor sites, distinguishing it from non-fluorinated analogs .

Fluorinated aromatic building block for medicinal chemistry
Low molecular weight (
1,3,5-trisubstitution: acetyl, fluorine, nitrile
Three hydrogen-bond acceptor sites for target engagement

Why 3-Acetyl-5-fluorobenzonitrile Cannot Be Treated as Interchangeable with Other Acetylbenzonitrile Isomers


The simultaneous presence of a meta-acetyl group, a meta-fluorine atom, and a nitrile on 3-acetyl-5-fluorobenzonitrile creates a unique electronic and steric environment that cannot be replicated by simpler acetylbenzonitrile regioisomers. The fluorine atom exerts a strong electron-withdrawing inductive effect (σₘ ≈ +0.34) while the acetyl and nitrile groups further polarize the ring, altering reactivity in nucleophilic additions, cross-couplings, and condensations relative to non-fluorinated 3-acetylbenzonitrile [1]. Positional isomers such as 3-acetyl-4-fluorobenzonitrile (CAS 267875-54-7) or 2-acetyl-5-fluorobenzonitrile (CAS 1363508-10-4) differ in fluorine placement, which shifts both regioselectivity in subsequent transformations and key physicochemical parameters such as LogP and boiling point, making generic substitution scientifically unsound .

Electronic Fluorine's inductive effect alters carbonyl and nitrile reactivity compared to non-fluorinated 3-acetylbenzonitrile; may shift nucleophilic addition and cross-coupling kinetics.
Regioisomer Positional isomers (e.g., 2-acetyl-5-fluoro or 3-acetyl-4-fluoro) exhibit different regiochemical outcomes; substitution pattern is not interchangeable for meta-specific transformations.
Physicochemical Predicted LogP and density differ from non-fluorinated or isomeric analogs, affecting partitioning, purification behavior, and scale-up consistency.

Quantitative Differentiation Evidence for 3-Acetyl-5-fluorobenzonitrile Against Closest Analogs


Predicted LogP Shift of +0.74 Units Versus Non-Fluorinated 3-Acetylbenzonitrile

The introduction of a fluorine atom at the 5-position of the aromatic ring in 3-acetyl-5-fluorobenzonitrile increases the predicted LogP by approximately 0.74 units compared to the non-fluorinated parent 3-acetylbenzonitrile (CAS 6136-68-1). This increase in lipophilicity, from LogP ~1.16 for 3-acetylbenzonitrile to LogP ~1.90 for the fluorinated analog, directly impacts membrane permeability and distribution coefficients in biological systems .

LogP Shift
Predicted context
ΔLogP ≈ +0.74
Supports membrane permeability screening interpretation
Predicted values; experimental LogP not available
Lipophilicity Drug Design ADME Prediction

Predicted Density Increase of ~0.1 g·cm⁻³ Relative to Non-Fluorinated Analog

The predicted density of 3-acetyl-5-fluorobenzonitrile is 1.21–1.31 g·cm⁻³, compared to 1.10–1.16 g·cm⁻³ for 3-acetylbenzonitrile. This ~0.1 g·cm⁻³ increase, attributable to the presence of the fluorine atom, can influence phase behavior during chromatographic purification and crystallization, as well as volumetric dosing in continuous flow synthesis .

Density Increase
Predicted context
ΔDensity +0.06 to +0.15 g/cm³
May influence purification and scale-up process design
Experimental density data unavailable
Physical Property Purification Formulation

Unique Meta-Substitution Pattern Alters Reactivity in C–CN Bond Activation Studied for Fluorobenzonitriles

Studies on the nickel(0)-mediated C–CN bond activation of fluorinated benzonitriles demonstrate that the position of the fluorine substituent critically influences product stability and reaction pathway. DFT calculations show that 3-fluorobenzonitrile exhibits a distinct activation barrier compared to 2-fluoro- and 4-fluorobenzonitrile. While 3-acetyl-5-fluorobenzonitrile was not directly evaluated, the meta-fluorine substitution pattern of the target compound is anticipated to modulate the electron density at the nitrile carbon in a manner analogous to 3-fluorobenzonitrile, offering a reactivity profile distinct from ortho- or para-fluoro isomers such as 2-acetyl-5-fluorobenzonitrile [1][2].

C–CN Activation Reactivity
Class-level inference
Stable π-radical anion formation expected; distinct from ortho/para isomers (DFT)
Supports route design in organometallic methodology
Based on 3-fluorobenzonitrile DFT; experimental validation for acetyl analog needed
Organometallic Chemistry Cross-Coupling Reaction Selectivity

Fluorine Substitution Increases Hydrogen-Bond Acceptor Count from 2 to 3 Versus Non-Fluorinated Analog

3-Acetyl-5-fluorobenzonitrile possesses three hydrogen-bond acceptor (HBA) sites – the carbonyl oxygen, the nitrile nitrogen, and the fluorine atom – compared to only two HBA sites (carbonyl and nitrile) in 3-acetylbenzonitrile . The additional HBA capacity, combined with zero hydrogen-bond donors, yields a predicted topological polar surface area of 40.86 Ų (identical to the non-fluorinated analog due to fluorine's modest polar surface contribution) but with altered three-dimensional electrostatic potential [1]. This modification affects molecular recognition events in biological target engagement and crystal packing in solid-state formulations.

H-Bond Acceptors
Predicted context
3 HBA (vs. 2 in non-fluorinated analog)
May strengthen non-covalent interactions in crystal engineering
PSA unchanged; electrostatic potential altered
Molecular Recognition Crystal Engineering Solubility

Highest-Confidence Application Scenarios for 3-Acetyl-5-fluorobenzonitrile Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Library Design Requiring Elevated Lipophilicity Without Aromatic Ring Expansion

When a fragment-based screening campaign demands a small aromatic ketone with a LogP approaching 2.0 while maintaining a molecular weight below 170 Da, 3-acetyl-5-fluorobenzonitrile (LogP ~1.90) offers a quantitative lipophilicity advantage over 3-acetylbenzonitrile (LogP ~1.16) without introducing additional carbon atoms that would increase molecular weight and reduce ligand efficiency . This makes it a preferred choice for libraries targeting hydrophobic enzyme pockets.

Synthesis of Fluorinated Chalcone Derivatives via Claisen-Schmidt Condensation

3-Acetyl-5-fluorobenzonitrile serves as an aryl methyl ketone substrate in Claisen-Schmidt condensations with substituted benzaldehydes to generate 3-((E)-3-substituted phenylacryloyl)-5-fluorobenzonitrile chalcones. The electron-withdrawing fluorine substituent at the 5-position enhances the electrophilicity of the acetyl carbonyl, potentially accelerating condensation kinetics compared to non-fluorinated 3-acetylbenzonitrile, while the nitrile group provides a spectroscopic handle for reaction monitoring via IR or ¹³C NMR [1].

Metal-Mediated Cross-Coupling of Fluorinated Benzonitriles Requiring Meta-Specific Reactivity

For nickel- or palladium-catalyzed C–CN bond activation studies, 3-acetyl-5-fluorobenzonitrile provides a meta-fluorinated scaffold that, based on DFT and ESR evidence from 3-fluorobenzonitrile systems, is expected to form stable radical-anion intermediates with distinct regiochemical outcomes compared to 2- or 4-fluoro isomers [2]. This enables systematic exploration of fluorine position effects on oxidative addition energetics in organometallic methodology development.

Physicochemical Property Benchmarking for Fluorinated Building Block Procurement

In procurement workflows where predicted LogP, density, and HBA count are used to filter building block libraries, 3-acetyl-5-fluorobenzonitrile occupies a differentiated parameter space: LogP ~1.90 (vs. ~1.16 for non-fluorinated analog), density ~1.21–1.31 g·cm⁻³ (vs. ~1.10–1.16 g·cm⁻³), and 3 HBA (vs. 2 HBA) . These orthogonal differences allow procurement scientists to justify selection of this specific fluorinated analog over the cheaper, more widely available 3-acetylbenzonitrile in structure-property relationship studies.

Application
Selection Property
Validation Focus
Fragment-based library design for hydrophobic pockets
Predicted LogP differential context
Partitioning behavior validation in assay conditions
Chalcone synthesis via Claisen-Schmidt condensation
Fluorine-enhanced carbonyl electrophilicity context
Condensation kinetics and reaction monitoring
Organometallic C–CN bond activation studies
Meta-fluorine substitution pattern for radical-anion stability
Oxidative addition energetics and regiochemical outcome
Building block library selection by predicted properties
Orthogonal parameter differentiation (LogP, density, HBA)
Structure-property relationship validation
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